molecular formula C11H13FO2 B14770382 2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane

2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane

Cat. No.: B14770382
M. Wt: 196.22 g/mol
InChI Key: KTUOVTIPPZDJKE-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 2-fluoro-5-methylphenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The dioxolane ring can also contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane is unique due to the presence of both a fluorine atom and a dioxolane ring, which confer distinct chemical properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the dioxolane ring provides stability and versatility in various chemical reactions.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

2-(2-fluoro-5-methylphenyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C11H13FO2/c1-8-3-4-10(12)9(7-8)11(2)13-5-6-14-11/h3-4,7H,5-6H2,1-2H3

InChI Key

KTUOVTIPPZDJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)C2(OCCO2)C

Origin of Product

United States

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